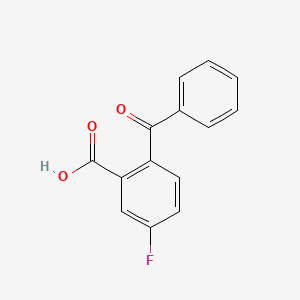

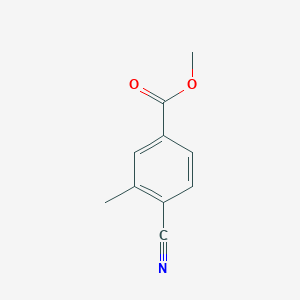

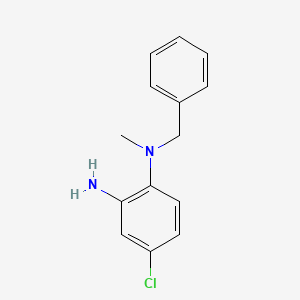

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

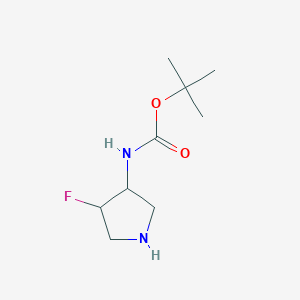

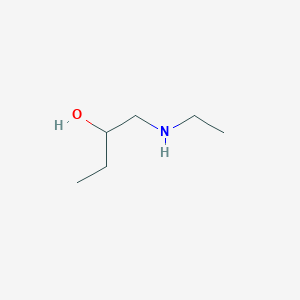

The compound 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a benzyl and a methyl group are attached to the nitrogen atoms, and a chlorine atom is substituted on the benzene ring. This structure suggests potential reactivity due to the presence of amine groups and the electron-withdrawing effect of the chlorine substituent.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine, they do provide insight into related compounds. The chlorination of 4-methylbenzene-1,2-diamine leads to various chlorinated products, including pentachloro ketones . This suggests that chlorination reactions are a viable pathway for introducing chlorine atoms into benzene-1,2-diamine derivatives. Additionally, the photoreaction of 4-methoxyazobenzenes in different solvents can lead to N-arylbenzene-1,2-diamines , indicating that solvent-controlled photoreactions could be a potential synthetic route for N-substituted benzene-1,2-diamines.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as reported for chlorinated derivatives of 4-methylbenzene-1,2-diamine . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and physical properties. Although the exact structure of 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of benzene-1,2-diamine derivatives can be complex. The chlorination of 4-methylbenzene-1,2-diamine not only yields chlorinated ketones but also leads to transformation products upon treatment with base . This indicates that the compound may also undergo various chemical reactions, potentially leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine can be inferred from related compounds. Chlorinated derivatives of benzene-1,2-diamine are likely to have altered solubility and reactivity due to the presence of the chlorine atom . The solvent-controlled photoreaction of azobenzenes to yield N-arylbenzene-1,2-diamines suggests that solvent choice can significantly affect the properties and outcomes of reactions involving benzene-1,2-diamine derivatives .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : A study by Han et al. (2011) details the preparation of a compound similar to 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine. The process involves a reaction between N-methylbenzene-1,2-diamine and 2-chloroacetic acid (Han et al., 2011).

Polyimide Synthesis : Ghaemy and Alizadeh (2009) explored the use of an unsymmetrical diamine monomer with a similar structure in synthesizing soluble and thermally stable polyimides. These materials exhibited excellent solubility in various solvents and high thermal stability (Ghaemy & Alizadeh, 2009).

Corrosion Inhibition : Singh and Quraishi (2016) investigated the use of similar compounds as corrosion inhibitors for mild steel. They found that these compounds effectively protected metal surfaces from corrosion in acidic environments (Singh & Quraishi, 2016).

Biological and Medicinal Applications

- Anti-Inflammatory Effects : Shin et al. (2005) reported on the suppressive effects of N1-benzyl-4-methylbenzene-1,2-diamine on nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, suggesting potential therapeutic applications in inflammatory diseases (Shin et al., 2005).

Material Science

- High-Performance Engineering Plastics : Iqbal et al. (2015) synthesized polyimides with azomethine functionality in the backbone, using diamines similar to 1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine. These polyimides demonstrated potential for use in high-performance engineering plastics due to their solubility and thermal stability (Iqbal et al., 2015).

特性

IUPAC Name |

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTJNUGWLJKUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。